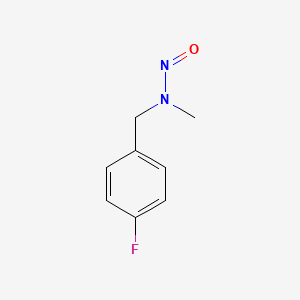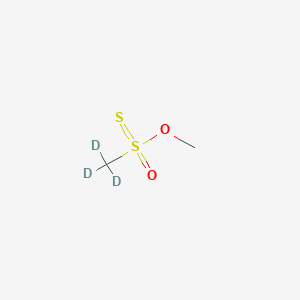
Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane is a complex organosulfur compound. The presence of deuterium atoms in its structure suggests its use in specialized scientific research, particularly in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane likely involves multiple steps, including the introduction of deuterium atoms. Common synthetic routes may include:
Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Sulfur Incorporation: Introducing sulfur atoms through thiolation reactions.
Methoxylation: Adding methoxy groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such a specialized compound would involve large-scale deuterium exchange and thiolation processes, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to thiols or sulfides using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane has several scientific research applications:
Chemistry: Used as a reagent in isotopic labeling studies to trace reaction pathways.
Biology: Employed in metabolic studies to understand the role of sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the synthesis of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane involves its interaction with molecular targets through its sulfur and methoxy groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and activation.
Comparación Con Compuestos Similares
Similar Compounds
Methoxy-oxo-sulfanylidene-methyl-lambda6-sulfane: Similar structure but without deuterium atoms.
Methoxy-oxo-sulfanylidene-ethyl-lambda6-sulfane: Contains an ethyl group instead of a trideuteriomethyl group.
Uniqueness
The presence of deuterium atoms in Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane makes it unique for isotopic labeling studies, providing distinct advantages in tracing and analyzing chemical and biological processes.
Propiedades
Fórmula molecular |
C2H6O2S2 |
|---|---|
Peso molecular |
129.22 g/mol |
Nombre IUPAC |
methoxy-oxo-sulfanylidene-(trideuteriomethyl)-λ6-sulfane |
InChI |
InChI=1S/C2H6O2S2/c1-4-6(2,3)5/h1-2H3/i2D3 |
Clave InChI |
LEBYISUPSSNHTJ-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])S(=O)(=S)OC |
SMILES canónico |
COS(=O)(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)
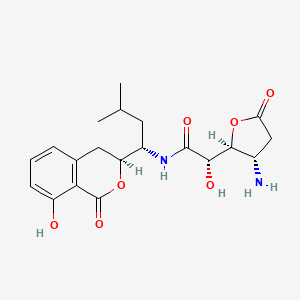
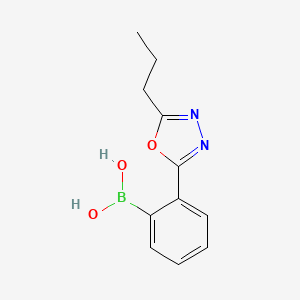
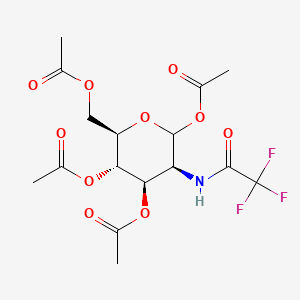
![(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B13405325.png)

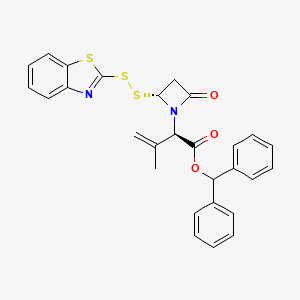
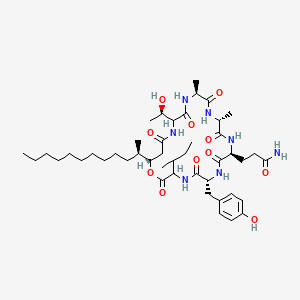

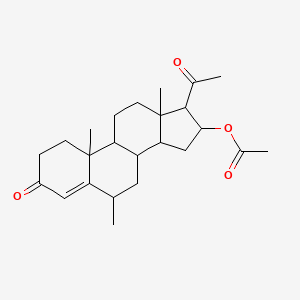

![tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B13405373.png)

